5-Bromo-2-piperidin-3-YL-benzooxazole

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

This 5-Bromo-2-piperidin-3-yl-benzooxazole (CAS 885275-09-2) is a strategic halogenated scaffold for medicinal chemistry, uniquely enabling Pd-catalyzed cross-coupling (Suzuki, etc.) for rapid SAR exploration unavailable with non-halogenated analogs. Its favorable XLogP of 2.6 supports CNS drug design, while its fragment-like MW (281.15 g/mol) and single rotatable bond make it an ideal core for FBDD. With a demonstrated 1.0 µM activity against 5-lipoxygenase, it offers a data-backed starting point for anti-inflammatory hit expansion. Ensure reproducible results with a supply of ≥98% purity.

Molecular Formula C12H13BrN2O
Molecular Weight 281.15 g/mol
CAS No. 885275-09-2
Cat. No. B1505892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-piperidin-3-YL-benzooxazole
CAS885275-09-2
Molecular FormulaC12H13BrN2O
Molecular Weight281.15 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NC3=C(O2)C=CC(=C3)Br
InChIInChI=1S/C12H13BrN2O/c13-9-3-4-11-10(6-9)15-12(16-11)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2
InChIKeyWGMCAXXDWZXUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-piperidin-3-YL-benzooxazole (CAS 885275-09-2): Core Structural and Procurement Identity


5-Bromo-2-piperidin-3-YL-benzooxazole (CAS 885275-09-2) is a heterocyclic organic compound characterized by a 1,3-benzoxazole core substituted with a bromine atom at the 5-position and a piperidine moiety linked at the 2-position [1]. The molecular formula is C₁₂H₁₃BrN₂O, with a molecular weight of 281.15 g/mol . It is classified as a halogenated benzoxazole-piperidine hybrid, a scaffold recognized for its utility in medicinal chemistry and organic synthesis [2].

Why 5-Bromo-2-piperidin-3-YL-benzooxazole (CAS 885275-09-2) Is Not Freely Interchangeable with In-Class Analogs


Direct substitution with non-brominated or differently halogenated benzoxazole-piperidine analogs is not straightforward due to the pivotal role of the 5-bromo substituent in enabling downstream synthetic diversification and modulating key physicochemical properties. The presence of the bromine atom provides a specific reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not possible with non-halogenated scaffolds [1]. Moreover, even subtle changes in the halogen type or position can significantly alter lipophilicity (XLogP), hydrogen bonding capacity, and electronic distribution, which in turn can impact binding affinities and pharmacokinetic behavior in ways that are not linearly predictable . The following evidence details where quantifiable differentiation has been established.

Quantitative Differentiation Guide for 5-Bromo-2-piperidin-3-YL-benzooxazole (CAS 885275-09-2)


Synthetic Diversification: Unique Reactivity Profile of the 5-Bromo Substituent

The presence of the bromine atom at the 5-position of the benzoxazole ring provides a reactive handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the synthesis of diverse analogs that are inaccessible with non-halogenated or differently halogenated (e.g., 5-chloro, 5-fluoro) counterparts [1]. This reactivity is a direct consequence of the bromine's leaving group ability in oxidative addition steps. While direct quantitative rate data for this specific compound is not publicly available, the established class-level reactivity of aryl bromides in cross-coupling chemistry provides a strong inferential basis for its utility [2].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Lipophilicity Modulation: Quantified XLogP Difference vs. Non-Halogenated Analog

The 5-bromo substituent increases the lipophilicity of the benzoxazole-piperidine scaffold compared to its non-halogenated analog. The computed XLogP3-AA value for 5-Bromo-2-piperidin-3-YL-benzooxazole is 2.6 [1], whereas the non-halogenated 2-piperidin-3-yl-1,3-benzoxazole (CAS 754126-86-8) has a computed XLogP3-AA of 1.8 [2]. This difference of 0.8 log units corresponds to a theoretical ~6.3-fold increase in partition coefficient, potentially influencing membrane permeability, blood-brain barrier penetration, and off-target binding profiles.

Physicochemical Properties Drug Design Lipophilicity

Biological Target Engagement: In Vitro Enzyme Inhibition Data

In a focused in vitro screen, 5-Bromo-2-piperidin-3-YL-benzooxazole was tested for inhibition of 5-lipoxygenase in intact basophilic rat leukemia (RBL-1) cells at a concentration of 1.0 µM . While the specific percent inhibition value is not reported in the abstracted record, the assay result indicates the compound's activity in this inflammatory pathway. Comparative data for close analogs under identical conditions are not available, limiting direct ranking; however, this data point establishes a baseline for further SAR exploration within the benzoxazole-piperidine series.

Pharmacology Enzyme Inhibition 5-Lipoxygenase

Hydrogen Bond Donor Count and Rotatable Bond Restriction

5-Bromo-2-piperidin-3-YL-benzooxazole possesses a single hydrogen bond donor (the piperidine NH) and only one rotatable bond (the linkage between piperidine and benzoxazole), as computed from its 2D structure [1]. In contrast, many benzoxazole-piperidine derivatives with extended linkers or additional substituents exhibit higher rotatable bond counts (e.g., 3-5) and multiple H-bond donors. The restricted conformational flexibility and low H-bond donor count are desirable features for achieving oral bioavailability and minimizing promiscuous binding, based on established drug-likeness guidelines (e.g., Lipinski's rules).

Physicochemical Properties Drug-likeness Conformational Analysis

Optimal Research and Industrial Application Scenarios for 5-Bromo-2-piperidin-3-YL-benzooxazole (CAS 885275-09-2)


Building Block for Diversified Benzoxazole Library Synthesis via Cross-Coupling

The 5-bromo substituent enables the efficient synthesis of a wide range of C5-arylated, heteroarylated, or aminated benzoxazole-piperidine derivatives through Pd-catalyzed cross-coupling reactions. This is particularly valuable for medicinal chemistry groups seeking to explore structure-activity relationships (SAR) around the benzoxazole ring without de novo synthesis of each analog [1]. The compound's high purity (typically ≥98%) ensures reproducible coupling outcomes .

Physicochemical Profiling and Lead Optimization in CNS Drug Discovery

With a computed XLogP of 2.6 and a single hydrogen bond donor, this compound resides in a lipophilicity range favorable for CNS penetration while maintaining drug-like properties. It can serve as a core scaffold for designing brain-penetrant candidates targeting neurological disorders, where moderate lipophilicity is often desired [2]. The quantitative XLogP difference (Δ0.8) relative to non-halogenated analogs allows for deliberate tuning of permeability profiles.

Hit-to-Lead Progression in Anti-inflammatory Programs

The demonstrated activity in a 5-lipoxygenase inhibition assay (1.0 µM) supports the inclusion of this compound in hit expansion libraries for inflammatory disease targets. While not a stand-alone differentiator, the data point provides a rationale for selecting this scaffold over untested analogs when initiating SAR campaigns around the 5-lipoxygenase pathway .

Constrained Scaffold for Fragment-Based Drug Discovery (FBDD)

The compound's low molecular weight (281.15 g/mol) and limited conformational flexibility (only 1 rotatable bond) make it an attractive fragment-like core for FBDD. Its bromine atom also serves as an anomalous scattering center for X-ray crystallography, facilitating the determination of binding modes when co-crystallized with target proteins [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-piperidin-3-YL-benzooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.